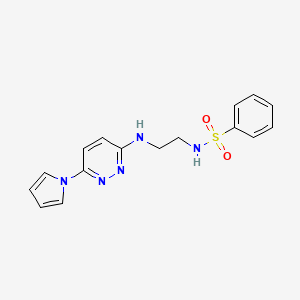
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This scaffold is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include cyclization, ring annulation, cycloaddition, and direct C-H arylation .Applications De Recherche Scientifique
Anticancer Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide derivatives have been explored for their anticancer activities. Notably, a study found that certain derivatives demonstrated remarkable activity against leukemia and non-small cell lung cancer cell lines, with GI(50) values less than 1.0 µM. This suggests potential use as lead compounds for developing new anticancer agents (Rathish et al., 2012). Another research synthesized N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides and evaluated their anticancer activity on various human tumor cell lines, discovering that certain compounds exhibited potent anticancer activity, with one compound showing apoptotic potential in cancer cells (Żołnowska et al., 2018).
Antimicrobial Activity
Studies have also investigated the antimicrobial potential of compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide. For instance, a research synthesized N-pyridin-3-yl-benzenesulfonamide and demonstrated its great antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ijuomah et al., 2022). Another study focused on substituted N-(pyrazin-2-yl)benzenesulfonamides, finding that certain compounds exerted good antitubercular activity against M. tuberculosis, pointing towards potential therapeutic applications (Bouz et al., 2019).
Herbicidal Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide derivatives have also been explored for their herbicidal activity. A study found that certain derivatives displayed post-emergence activity on dicotyledonous weed species, suggesting their potential use in agriculture (Eussen et al., 1990).
Molecular and Supramolecular Structures
Research has also focused on understanding the molecular and supramolecular structures of compounds related to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide. For example, a study examined the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, revealing insights into their potential ligand properties for metal coordination (Jacobs et al., 2013).
Orientations Futures
The future directions for this compound could involve further development and evaluation of its potential applications in various fields such as drug discovery and material science. Additionally, more research could be conducted to clearly recognize the action mechanisms of pyrrolopyrazine derivatives .
Mécanisme D'action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that compounds with a similar pyrrolopyrazine scaffold interact with their targets to exhibit various biological activities .
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have been shown to affect various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with a similar pyrrolopyrazine scaffold have been shown to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23,14-6-2-1-3-7-14)18-11-10-17-15-8-9-16(20-19-15)21-12-4-5-13-21/h1-9,12-13,18H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGWSNRTDPLCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)
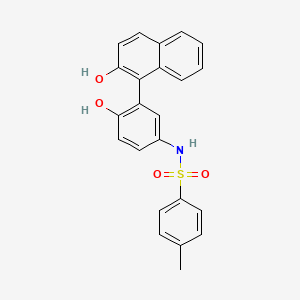
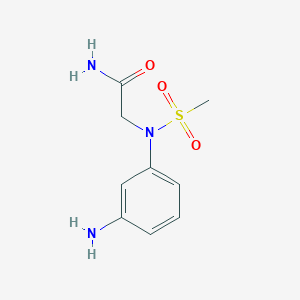
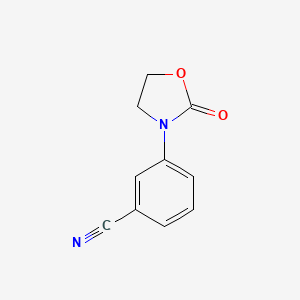
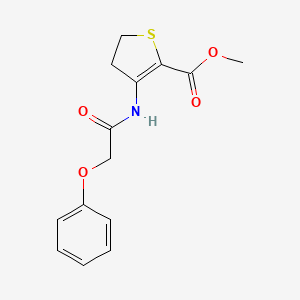
![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)
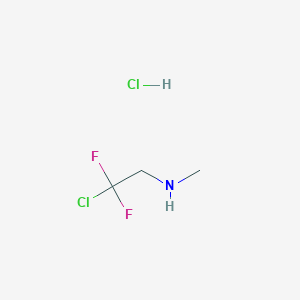
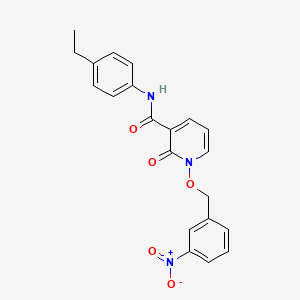


![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![2-[[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2961137.png)
![2-[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2961143.png)